Cas no 83602-41-9 (Cyclosporin A Acetate)

O Acetato de Ciclosporina A (Cyclosporin A Acetate) é um análogo semissintético da Ciclosporina A, um potente imunossupressor amplamente utilizado em transplantes de órgãos e no tratamento de doenças autoimunes. Sua estrutura química modificada inclui um grupo acetato, o que pode melhorar sua solubilidade e biodisponibilidade em formulações farmacêuticas. Este composto atua inibindo seletivamente a calcineurina, bloqueando a ativação de linfócitos T e a produção de citocinas pró-inflamatórias. Sua alta especificidade e perfil farmacocinético consistente o tornam valioso em protocolos terapêuticos que exigem controle imunológico preciso. A forma acetilada também pode oferecer vantagens em termos de estabilidade química e armazenamento.
Cyclosporin A Acetate structure
Cyclosporin A Acetate structure
Product Name:Cyclosporin A Acetate
N.o CAS:83602-41-9
MF:C64H113N11O13
MW:1244.64793753624
CID:722975
Update Time:2025-08-05

Cyclosporin A Acetate Propriedades químicas e físicas

Nomes e Identificadores

    • Cyclosporin A,6-[(2S,3R,4R,6E)-3-(acetyloxy)-4-methyl-2-(methylamino)-6-octenoic acid]-
    • Cyclosporin A Acetate
    • [O-acetyl]1-CsA
    • Acetylcyclosporin A
    • B-3-243
    • cyclosporin acetate
    • Cyclosporine A acetate
    • O-Acetyl-C91-cyclosporin A
    • O-acetyl-CsA
    • O-acetyl-cyclosporin A
    • Sdz 033-243
    • SDZ 33-243
    • 6-[(2S,3R,4R,6E)-3-(Acetyloxy)-4-methyl-2-(methylamino)-6-octenoic acid]cyclosporin A
    • B 3-243
    • O-Acetylcyclosporin A
    • 1,4,7,10,13,16,19,22,25,28,31-Undecaazacyclotritriacontane, cyclic peptide deriv. (ZCI)
    • 6-[(2S,3R,4R,6E)-3-(Acetyloxy)-4-methyl-2-(methylamino)-6-octenoic acid]cyclosporin A (ACI)
    • Cyclosporin A, acetate (ester) (9CI)
    • (3R,4R)-3-Acetoxy-N-methyl-5-[(E)-1-propenyl]-cyclo(L-Leu-L-Abu-Sar-N-methyl-L-Leu-L-Val-N-methyl-L-Leu-L-Ala-D-Ala-N-methyl-L-Leu-N-methyl-L-Leu-N-methyl-L-Val-)
    • (3R,4R)-3-Acetoxy-N-methyl-5-[(E)-1-propenyl]cyclo(L-Leu-L-Abu-Sar-N-methyl-L-Leu-L-Val-N-methyl-L-Leu-L-Ala-D-Ala-N-methyl-L-Leu-N-methyl-L-Leu-N-methyl-L-Val-)
    • (3R,4R)-N-Methyl-3-acetoxy-5-[(E)-1-propenyl]-cyclo(L-Leu-L-Abu-Sar-N-methyl-L-Leu-L-Val-N-methyl-L-Leu-L-Ala-D-Ala-N-methyl-L-Leu-N-methyl-L-Leu-N-methyl-L-Val-)
    • Aids097134
    • Inchi: 1S/C64H113N11O13/c1-26-28-29-41(15)54(88-44(18)76)53-58(81)67-45(27-2)60(83)69(19)34-50(77)70(20)46(30-35(3)4)57(80)68-51(39(11)12)63(86)71(21)47(31-36(5)6)56(79)65-42(16)55(78)66-43(17)59(82)72(22)48(32-37(7)8)61(84)73(23)49(33-38(9)10)62(85)74(24)52(40(13)14)64(87)75(53)25/h26,28,35-43,45-49,51-54H,27,29-34H2,1-25H3,(H,65,79)(H,66,78)(H,67,81)(H,68,80)/b28-26+/t41-,42+,43-,45+,46+,47+,48+,49+,51+,52+,53+,54-/m1/s1
    • Chave InChI: KUSICUWKCBCAHV-ZSINMPTNSA-N
    • SMILES: [C@@H]1(C(N[C@@H](C(N([C@H](C(=O)N([C@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N(C)[C@@H]([C@@H]([C@H](C)C/C=C/C)OC(C)=O)C(N[C@H](C(N(C)CC(=O)N(C)[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N(C)[C@H](C(=O)N1)CC(C)C)=O)CC)=O)CC(C)C)C)CC(C)C)C)=O)C)=O)C

Propriedades Computadas

  • Massa Exacta: 1243.85000

Propriedades Experimentais

  • Densidade: 1.018±0.06 g/cm3 (20 ºC 760 Torr),
  • Ponto de Fusão: 140 - 145°C
  • Solubilidade: 极易溶解 (1000 g/L) (25 ºC),
  • PSA: 284.87000
  • LogP: 4.72030

Cyclosporin A Acetate Informações de segurança

  • Condição de armazenamento:-20°C Freezer

Cyclosporin A Acetate Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
C988890-50mg
Cyclosporin A Acetate
83602-41-9
50mg
$ 97.00 2023-09-08
TRC
C988890-100mg
Cyclosporin A Acetate
83602-41-9
100mg
$ 136.00 2023-09-08
TRC
C988890-250mg
Cyclosporin A Acetate
83602-41-9
250mg
$323.00 2023-05-18
TRC
C988890-500mg
Cyclosporin A Acetate
83602-41-9
500mg
$611.00 2023-05-18
TRC
C988890-1g
Cyclosporin A Acetate
83602-41-9
1g
$ 1070.00 2023-09-08
A2B Chem LLC
AC42670-25mg
Cyclosporin A Acetate
83602-41-9 95%
25mg
$130.00 2024-04-19
A2B Chem LLC
AC42670-100mg
Cyclosporin A Acetate
83602-41-9 95%
100mg
$302.00 2024-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-211155-100mg
Cyclosporin A Acetate,
83602-41-9
100mg
¥2256.00 2023-09-05
TRC
C988890-1000mg
Cyclosporin A Acetate
83602-41-9
1g
$1068.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-211155-100 mg
Cyclosporin A Acetate,
83602-41-9
100MG
¥2,256.00 2023-07-10

Cyclosporin A Acetate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  48 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  20 min, cooled
Referência
Discovery of cyclosporine A and its analogs as broad-spectrum anti-influenza drugs with a high in vitro genetic barrier of drug resistance
Ma, Chunlong ; et al, Antiviral Research, 2016, 133, 62-72

Método de produção 2

Condições de reacção
1.1 Reagents: Nickel Solvents: Ethanol
Referência
Preparation of [D-cysteine]8-cyclosporin via intramolecular sulfur transfer reaction
Eberle, Marcel K.; et al, Journal of Organic Chemistry, 1993, 58(3), 673-7

Método de produção 3

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetic anhydride ,  Pyridine
3.1 Reagents: Nickel Solvents: Ethanol
Referência
Preparation of [D-cysteine]8-cyclosporin via intramolecular sulfur transfer reaction
Eberle, Marcel K.; et al, Journal of Organic Chemistry, 1993, 58(3), 673-7

Método de produção 4

Condições de reacção
1.1 Reagents: Tosyl chloride ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
2.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetic anhydride ,  Pyridine
4.1 Reagents: Nickel Solvents: Ethanol
Referência
Preparation of [D-cysteine]8-cyclosporin via intramolecular sulfur transfer reaction
Eberle, Marcel K.; et al, Journal of Organic Chemistry, 1993, 58(3), 673-7

Método de produção 5

Condições de reacção
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  2 d, 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  1 h, rt
Referência
Organozirconium chemistry on cyclosporin: a novel process for the highly stereoselective synthesis of (E)-ISA247 (voclosporin) and close analogues
Maeng, Jun-Ho; et al, Synthesis, 2012, 44(1), 63-68

Método de produção 6

Condições de reacção
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetic anhydride ,  Pyridine
2.1 Reagents: Nickel Solvents: Ethanol
Referência
Preparation of [D-cysteine]8-cyclosporin via intramolecular sulfur transfer reaction
Eberle, Marcel K.; et al, Journal of Organic Chemistry, 1993, 58(3), 673-7

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium Solvents: Methanol
2.1 Reagents: Tosyl chloride ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
3.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetic anhydride ,  Pyridine
5.1 Reagents: Nickel Solvents: Ethanol
Referência
Preparation of [D-cysteine]8-cyclosporin via intramolecular sulfur transfer reaction
Eberle, Marcel K.; et al, Journal of Organic Chemistry, 1993, 58(3), 673-7

Método de produção 8

Condições de reacção
1.1 Reagents: Lawesson's reagent Solvents: Xylene
2.1 Reagents: Sodium Solvents: Methanol
3.1 Reagents: Tosyl chloride ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
4.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water
5.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetic anhydride ,  Pyridine
6.1 Reagents: Nickel Solvents: Ethanol
Referência
Preparation of [D-cysteine]8-cyclosporin via intramolecular sulfur transfer reaction
Eberle, Marcel K.; et al, Journal of Organic Chemistry, 1993, 58(3), 673-7

Método de produção 9

Condições de reacção
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetic anhydride ,  Pyridine
2.1 Reagents: Lawesson's reagent Solvents: Xylene
3.1 Reagents: Sodium Solvents: Methanol
4.1 Reagents: Tosyl chloride ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
5.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water
6.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetic anhydride ,  Pyridine
7.1 Reagents: Nickel Solvents: Ethanol
Referência
Preparation of [D-cysteine]8-cyclosporin via intramolecular sulfur transfer reaction
Eberle, Marcel K.; et al, Journal of Organic Chemistry, 1993, 58(3), 673-7

Cyclosporin A Acetate Raw materials

Cyclosporin A Acetate Preparation Products

Fornecedores recomendados
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Jing Kun Chemical Co.,Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Bent Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hangzhou Cedareal Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hangzhou Cedareal Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.